molecular formula C8H9N3 B1270187 6-methyl-1H-indazol-7-amine CAS No. 221681-91-0

6-methyl-1H-indazol-7-amine

Cat. No. B1270187
CAS RN: 221681-91-0
M. Wt: 147.18 g/mol
InChI Key: CFOWMGXCQUCKQR-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-7-amine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a solid substance and its IUPAC name is 6-methyl-2H-indazol-7-amine .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 6-methyl-1H-indazol-7-amine, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 6-methyl-1H-indazol-7-amine is 1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

6-Methyl-1H-indazol-7-amine has a boiling point of 374.0±22.0 C at 760 mmHg . It is a solid substance and should be stored at 4C, protected from light .

Scientific Research Applications

Synthesis and Biological Perspectives

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Antitumor Activity

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as antitumor . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Anti-Inflammatory Activity

Indazole-based compounds have shown significant anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antifungal and Antibacterial Activity

Indazole derivatives have demonstrated antifungal and antibacterial activities . The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-HIV Activity

Indazole derivatives have also shown anti-HIV activities . This suggests that they could be used in the development of new drugs for the treatment of HIV.

Bcr-Abl Inhibitors

Wang et al. synthesized a series of 1H-indazol-3-amine derivatives and evaluated their activity against Bcr-Abl wild type as well as T315I mutant . Among these compounds, 89 and 90 appeared to be the most potent Bcr-Abl inhibitors .

Mechanism of Action

Target of Action

The primary targets of 6-methyl-1H-indazol-7-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and CHK1 and CHK2 kinases . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . CHK1 and CHK2 are important kinases involved in cell cycle regulation .

Mode of Action

6-methyl-1H-indazol-7-amine interacts with its targets by inhibiting their activity. It suppresses the IDO1 protein expression , thereby affecting the metabolism of tryptophan. It also inhibits the activity of CHK1 and CHK2 kinases , which can lead to cell cycle arrest.

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of tryptophan . This can lead to changes in the immune response and potentially have anti-tumor effects. The inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, particularly at the G2/M phase , which can result in the inhibition of cell proliferation.

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

The inhibition of IDO1 and CHK1/CHK2 kinases by 6-methyl-1H-indazol-7-amine can lead to anti-proliferative effects. For example, one study found that a similar compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) . The compound also suppressed the IDO1 protein expression and caused G2/M cell cycle arrest .

Action Environment

The action of 6-methyl-1H-indazol-7-amine can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability

Safety and Hazards

The safety information for 6-methyl-1H-indazol-7-amine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P280, P305+P351+P338 .

Future Directions

6-Methyl-1H-indazol-7-amine and other 6-substituted aminoindazole derivatives have been designed, synthesized, and evaluated for bioactivities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold . One of them exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . These findings suggest that 6-methyl-1H-indazol-7-amine and similar compounds could be promising for further development as potential anticancer agents .

properties

IUPAC Name

6-methyl-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOWMGXCQUCKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363181
Record name 6-methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-indazol-7-amine

CAS RN

221681-91-0
Record name 6-methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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